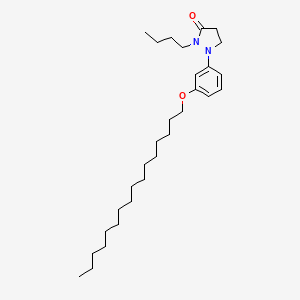
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antimicrobial and anticancer properties
准备方法
The synthesis of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the desired compound . The reaction conditions typically involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of essential cellular processes and ultimately leads to cell death.
相似化合物的比较
Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
属性
分子式 |
C8H9N3O5 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC 名称 |
methyl N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C8H9N3O5/c1-5(9-10-8(12)15-2)6-3-4-7(16-6)11(13)14/h3-4H,1-2H3,(H,10,12)/b9-5+ |
InChI 键 |
QAXUHZRUJQOXFI-WEVVVXLNSA-N |
手性 SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(O1)[N+](=O)[O-] |
规范 SMILES |
CC(=NNC(=O)OC)C1=CC=C(O1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
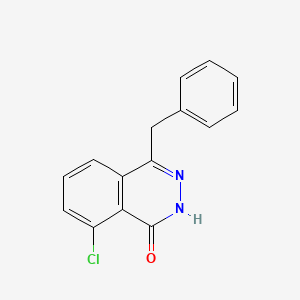

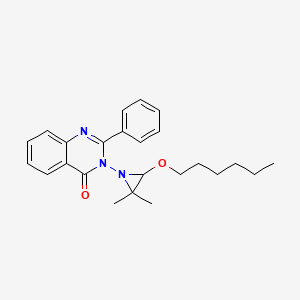
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
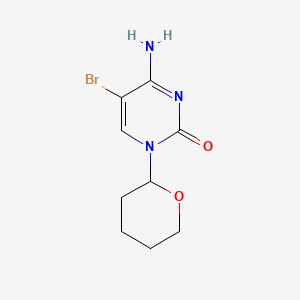
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
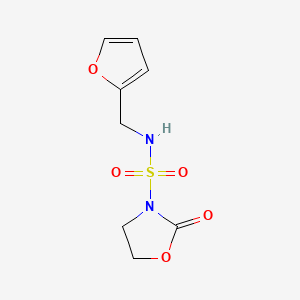
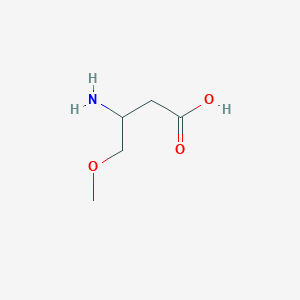

![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
